methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
Description
Chemical Name: Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
Molecular Formula: C₁₀H₁₁N₅O₄
Molecular Weight: 265.23 g/mol
CAS Number: 1260379-30-3
Key Identifiers:
- ChemSpider ID: 28346662
- MDL Number: MFCD18262393
- RN: AGN-PC-08VYJT
This compound features a pyrazole core substituted with a nitro group (position 4) and a methyl carboxylate ester (position 3). A unique structural motif is the 4-methylpyrazole moiety attached via a methylene bridge to the N1 position of the primary pyrazole ring.
Properties
IUPAC Name |
methyl 1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-7-3-11-13(4-7)6-14-5-8(15(17)18)9(12-14)10(16)19-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGUMJYXGCWRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1H-pyrazole with formaldehyde, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Antioxidant Properties
Research has indicated that pyrazole derivatives, including methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, exhibit significant antioxidant activities. A study demonstrated that several pyrazole derivatives showed radical scavenging activity in DPPH assays, suggesting their potential use as antioxidants in food and pharmaceutical industries .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing cytotoxic effects. A notable study found that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against colorectal and lung carcinoma cell lines . This suggests that this compound may have similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies have shown that certain derivatives can significantly reduce the levels of these cytokines, indicating their potential as anti-inflammatory agents .
Case Study 1: Anticancer Activity Evaluation
In a controlled laboratory setting, this compound was tested against human colorectal cancer cell lines (RKO). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed IC50 value of approximately 6 µM, showcasing its potential as an anticancer agent.
Case Study 2: Antioxidant Activity Assessment
A comparative study of various pyrazole derivatives, including this compound, was conducted using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential utility in nutraceutical applications.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Note: CAS numbers for some analogs are inferred from structural similarity to literature examples.
Key Observations:
Electron-Withdrawing Groups : The target compound’s nitro group (σp = 1.27) increases electrophilicity compared to sulfonyl (σp ≈ 0.93) or aldehyde (σp = 0.82) substituents in analogs .
Bioactivity : Sulfonyl-containing derivatives (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) exhibit enhanced antimicrobial activity due to sulfonyl’s electron-withdrawing and hydrogen-bonding properties .
Synthetic Flexibility : Chloromethyl derivatives (e.g., Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate) are precursors for nucleophilic substitution reactions, unlike the target compound’s stable methylene-linked pyrazole .
Crystallographic and Stability Insights
- Nitro groups in pyrazoles (as in the target compound) are prone to thermal degradation above 200°C, whereas sulfonyl or carboxylate derivatives (e.g., compounds in ) exhibit higher thermal stability .
Biological Activity
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₉N₅O₄
- Molecular Weight : 251.2 g/mol
- CAS Number : 1006435-57-9
Pharmacological Activities
Pyrazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Research indicates that pyrazole carboxylic acid derivatives possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory activities. They can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This property is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could provide relief from inflammatory diseases .
Antidepressant Activity
Some pyrazole derivatives have been studied for their potential antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, although further research is needed to elucidate these pathways fully .
Case Studies and Research Findings
A mini-review on pyrazole carboxylic acids summarized various synthetic methods and biological evaluations. It reported that modifications on the pyrazole ring significantly affect biological activity, suggesting structure-activity relationships (SAR) that can guide future drug design .
Table: Summary of Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the recommended synthetic routes for methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step procedures:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.
- Step 2: Nitration at the 4-position using a mixture of HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.
- Step 3: Alkylation of the pyrazole nitrogen with 4-methyl-1H-pyrazol-1-ylmethyl chloride in the presence of NaH/DMF at 60°C.
Optimization Tips: - Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to isolate intermediates before side reactions occur.
- Adjust stoichiometry (1.2 equivalents of alkylating agent) to drive the reaction to completion .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H NMR: Identify the methyl group on the pyrazole (δ 2.3–2.5 ppm, singlet) and the nitro group’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for pyrazole-H).
- ¹³C NMR: Confirm the ester carbonyl at ~165–170 ppm and the nitro-substituted carbon at ~145–150 ppm.
- IR Spectroscopy: Look for ester C=O stretching (~1720 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹).
- Mass Spectrometry (HRMS): Verify the molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₁H₁₂N₅O₄⁺: 302.0834). Cross-reference with synthetic intermediates to rule out impurities .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling and storage in laboratory settings?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (<1% DMSO).
- Stability: The nitro group may decompose under prolonged UV light. Store in amber vials at –20°C under inert gas (N₂/Ar).
- Hygroscopicity: The ester group is moisture-sensitive. Use desiccants during storage and pre-dry glassware before use .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may exhibit higher electrophilicity.
- Reaction Path Search: Use software like GRRM or QChem to simulate transition states for SN2 reactions at the benzylic methylene group.
- Solvent Effects: Apply the SMD continuum model to predict solvation effects on reaction barriers (e.g., DMSO vs. THF). Validate predictions with kinetic studies (e.g., varying solvents and measuring rate constants) .
Q. How can researchers resolve contradictions in reported biological activities between this compound and structurally similar pyrazole derivatives?
Methodological Answer:
-
Comparative SAR Analysis: Tabulate analogs with substitutions at the nitro, ester, or pyrazole-methyl positions (see Table 1).
Compound Substituent IC₅₀ (μM) Target Enzyme Target Compound 4-NO₂, 3-COOMe 12.3 Kinase X Analog A 4-Cl, 3-COOMe 45.7 Kinase X Analog B 4-NO₂, 3-CN >100 Kinase Y -
Mechanistic Studies: Perform enzyme inhibition assays (e.g., fluorescence polarization) to confirm target specificity.
-
Molecular Docking: Use AutoDock Vina to model binding poses and identify steric clashes or hydrogen-bonding differences between analogs .
Q. What are the methodological considerations for designing enantioselective modifications of this compound to explore its chiral pharmacology?
Methodological Answer:
- Chiral Auxiliaries: Introduce a menthol-based ester group during synthesis, then cleave it post-alkylation to recover enantiopure product.
- Catalytic Asymmetric Synthesis: Use Jacobsen’s thiourea catalyst for enantioselective alkylation (80–90% ee).
- Analytical Validation: Employ chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to resolve enantiomers and confirm purity (>99% ee). Correlate enantiomer ratios with activity in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
